molecular formula C12H15NO2 B7861179 N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine

N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B7861179
M. Wt: 205.25 g/mol
InChI Key: USFVAPDUXLEFIZ-UHFFFAOYSA-N
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Description

N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine: is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps, starting with the formation of the benzodioxin core. One common approach is the reaction of 1,4-benzodioxin-6-amine with cyclobutyl bromide under suitable conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the benzodioxin ring.

Scientific Research Applications

Chemistry: N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: The compound has been studied for its biological activity, including its potential as an inhibitor of bacterial biofilms and its hemolytic activity.

Medicine: Research has explored the use of this compound in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory conditions.

Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of bacterial biofilm inhibition, the compound may interfere with the formation of the extracellular polymeric substances that constitute the biofilm matrix.

Comparison with Similar Compounds

  • 1,4-Benzodioxan-6-amine: A closely related compound without the cyclobutyl group.

  • N-alkyl-2,3-dihydro-1,4-benzodioxin-6-amines: Variants with different alkyl groups attached to the benzodioxin ring.

Uniqueness: N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine stands out due to the presence of the cyclobutyl group, which imparts unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclobutyl-2,3-dihydro-1,4-benzodioxin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-9(3-1)13-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8-9,13H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFVAPDUXLEFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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